5-[(3S)-1,2-dithiolan-3-yl]pentanoyl-CoA

Lipoic acid stereochemistry glycine cleavage system lipoylation

5-[(3S)-1,2-Dithiolan-3-yl]pentanoyl-CoA is the coenzyme A thioester of (S)-lipoic acid, the unnatural enantiomer of the essential metabolic cofactor α-lipoic acid. Unlike the physiologically dominant (R)-enantiomer, this (S)-configured acyl-CoA features a defined (3S) stereochemistry at the 1,2-dithiolane ring.

Molecular Formula C29H48N7O17P3S3
Molecular Weight 955.9 g/mol
Cat. No. B15551371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3S)-1,2-dithiolan-3-yl]pentanoyl-CoA
Molecular FormulaC29H48N7O17P3S3
Molecular Weight955.9 g/mol
Structural Identifiers
InChIInChI=1S/C29H48N7O17P3S3/c1-29(2,24(40)27(41)32-9-7-19(37)31-10-12-57-20(38)6-4-3-5-17-8-11-58-59-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,39-40H,3-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)
InChIKeyMPSWODGSWXUYJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Why 5-[(3S)-1,2-Dithiolan-3-yl]pentanoyl-CoA Is Not Just Another CoA Derivative: A Procurement-Focused Baseline


5-[(3S)-1,2-Dithiolan-3-yl]pentanoyl-CoA is the coenzyme A thioester of (S)-lipoic acid, the unnatural enantiomer of the essential metabolic cofactor α-lipoic acid. Unlike the physiologically dominant (R)-enantiomer, this (S)-configured acyl-CoA features a defined (3S) stereochemistry at the 1,2-dithiolane ring [1]. As an acyl-CoA with an eight‑carbon fatty acyl chain attached to coenzyme A, it serves as a specialized tool for investigating stereospecific lipoylation pathways, bypassing the GTP‑dependent activation step required for the natural lipoyl‑AMP intermediate [2].

Why Generic Substitution of 5-[(3S)-1,2-Dithiolan-3-yl]pentanoyl-CoA Fails: Key Procurement Risks


Generic substitution with the natural (R)-enantiomer (R‑lipoyl‑CoA) or simpler acyl‑CoA analogs like octanoyl‑CoA introduces fatal stereochemical and functional discrepancies. Biochemical studies demonstrate that only the (R)-lipoyl moiety supports catalytic activity in essential 2‑oxoacid dehydrogenase complexes; the (S)-lipoyl group is enzymatically transferred but yields a completely inactive cofactor, resulting in 0% residual activity [1]. Furthermore, substituting with octanoyl‑CoA ignores the critical dithiolane ring that undergoes redox cycling, fundamentally altering enzyme mechanism. The (S)-lipoyl‑CoA therefore provides a unique, non‑functional probe that allows dissection of stereospecific binding and transfer steps without background activity, a capability absent in both the natural enantiomer and achiral analogs.

Quantitative Differentiation Guide for 5-[(3S)-1,2-Dithiolan-3-yl]pentanoyl-CoA Procurement


Stereochemical Specificity: (S)-Lipoyl-CoA vs. (R)-Lipoyl-CoA in Glycine Cleavage Activity

In the reconstituted glycine cleavage system, the (S)-lipoyl moiety, when transferred to apo‑H‑protein by lipoyltransferase, yields completely inactive holo‑H‑protein with 0% of the catalytic activity observed with the (R)-lipoyl group. Bovine lipoyltransferase transfers both enantiomers with equal efficiency, but only the (R)-configured dithiolane ring can support the glycine decarboxylation reaction [1].

Lipoic acid stereochemistry glycine cleavage system lipoylation cofactor specificity

Nucleotide Activation Bypass: Lipoyl-CoA vs. Lipoyl-GMP/AMP in GTP‑Dependent Activation

The lipoate‑activating enzyme (LAE/ACSM1) catalyzes the formation of lipoyl‑nucleoside monophosphate 1,000‑fold faster with GTP than with ATP (1000‑fold rate enhancement for GTP) [1]. By supplying the pre‑formed lipoyl‑CoA thioester, the GTP‑dependent activation barrier is completely circumvented, allowing direct investigation of lipoyltransferase‑mediated transfer without interference from the nucleotide‑dependent activation step.

Lipoate activation nucleotide specificity acyl-CoA synthetase GTP requirement

Enantiomer Discrimination by LAE: (S)- vs. (R)-Lipoate Activation Preference

Bovine LAE activates both (R)- and (S)-lipoate to their respective lipoyl‑GMP products, but exhibits a clear preference for the natural (R)-enantiomer [1]. While the precise kinetic constants (Km, kcat) for each enantiomer were not fully resolved in the available dataset, the qualitative preference is documented. The (S)-lipoyl‑CoA thus provides a defined, pre‑activated form of the poorer substrate, enabling dose‑response and competition experiments that probe the stereochemical discrimination of LAE and downstream lipoyltransferase.

Enzyme stereospecificity lipoate-activating enzyme substrate preference chiral recognition

Analytical Purity and Defined Identity: (S)-Lipoyl-CoA as a Chromatographic Standard

5-[(3S)-1,2-Dithiolan-3-yl]pentanoyl-CoA is catalogued in the Human Metabolome Database (HMDB0301649) with a predicted LC‑MS/MS spectrum and defined molecular formula (C29H48N7O17P3S3, MW 955.84) [1]. In contrast to the racemic or (R)-enantiomeric forms often encountered in commercial acyl‑CoA standards, this compound provides a stereochemically pure reference for mass spectrometric analysis of intracellular lipoyl‑CoA pools, enabling unambiguous differentiation of enantiomers in metabolomic studies.

Acyl-CoA analysis LC‑MS/MS analytical standard HMDB entry

High-Value Research & Industrial Application Scenarios for 5-[(3S)-1,2-Dithiolan-3-yl]pentanoyl-CoA


Stereospecific Negative Control for Protein Lipoylation Studies

Use (S)-lipoyl‑CoA as a defined substrate for lipoyltransferase assays to generate catalytically dead lipoylated proteins. Because the (S)-lipoyl group is transferred but yields 0% catalytic activity in the glycine cleavage system [1], it serves as an ideal negative control to distinguish binding-dependent effects from catalytic function in 2‑oxoacid dehydrogenase complexes.

GTP‑Independent Assay Development for Lipoyltransferase Kinetics

Leverage lipoyl‑CoA to bypass the GTP‑dependent lipoate activation step (which is 1,000‑fold more efficient with GTP than ATP [1]). This enables simplified, cost‑effective continuous spectrophotometric or fluorescence‑based assays for lipoyltransferase activity without the need for GTP regeneration systems.

Enantiomer Discrimination Profiling of Acyl‑CoA Synthetases

Employ (S)-lipoyl‑CoA as a probe substrate to characterize the stereochemical preference of medium‑chain acyl‑CoA synthetases (e.g., ACSM1) and lipoate‑activating enzymes. Competition experiments with (R)- and (S)-lipoyl‑CoA can reveal key active‑site residues governing chiral recognition [1].

LC‑MS/MS Metabolomic Quantification of Intracellular Lipoyl‑CoA Pools

Utilize the HMDB‑documented, stereochemically pure (S)-lipoyl‑CoA [2] as an internal standard or calibration reference for targeted LC‑MS/MS analysis of lipoyl‑CoA enantiomers in mitochondrial extracts, enabling accurate differentiation of (R)- and (S)-lipoyl‑CoA pools in disease models or under pharmacological intervention.

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